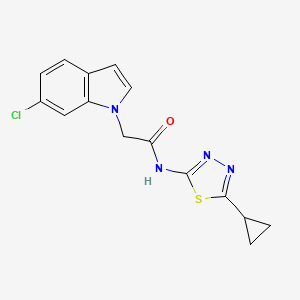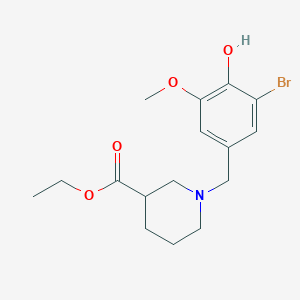![molecular formula C16H23NO5S2 B6027364 4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. These GTPases are important regulators of cellular processes such as cytoskeletal organization, cell migration, and cell division. EHT 1864 has been studied for its potential use in cancer research due to its ability to inhibit the activity of Rho GTPases, which are often overactive in cancer cells.
作用機序
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 inhibits the activity of Rho GTPases by binding to a specific site on the protein. This prevents the protein from interacting with downstream targets and carrying out its normal functions. By inhibiting Rho GTPases, this compound 1864 can block cellular processes such as cell migration and invasion, which are important for cancer metastasis.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting Rho GTPases, it can also affect other signaling pathways and cellular processes. For example, this compound 1864 has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and survival of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to study the effects of inhibiting this specific protein family without affecting other cellular processes. However, one limitation of this compound 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it more difficult to achieve complete inhibition of the protein in cells.
将来の方向性
There are a number of potential future directions for research on 4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864. One area of interest is the development of more potent inhibitors of Rho GTPases, which could be used in cancer therapy. Another direction is the investigation of the effects of this compound 1864 on other cellular processes, such as cell division and differentiation. Finally, this compound 1864 could be studied in combination with other cancer therapies to determine whether it could enhance their effectiveness.
合成法
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful purification steps to obtain the final product.
科学的研究の応用
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 has been studied for its potential use in cancer research, particularly in the area of metastasis. Metastasis is the spread of cancer cells from the primary tumor to other parts of the body, and is a major cause of cancer-related deaths. Rho GTPases have been shown to play a key role in the process of metastasis, and inhibitors such as this compound 1864 have been investigated for their ability to block this process.
特性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c1-2-13-3-5-14(6-4-13)24(20,21)16-12-23(18,19)11-15(16)17-7-9-22-10-8-17/h3-6,15-16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUPOTRKPIAXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![3-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6027296.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B6027300.png)

![5-(2,5-dichlorophenyl)-N-{4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B6027307.png)
![7-(2-chlorobenzyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027310.png)
![2-[(3,4-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6027323.png)

![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6027344.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)
